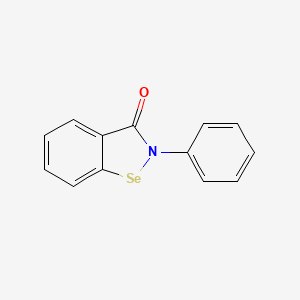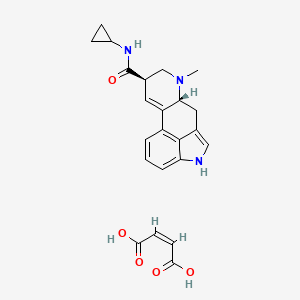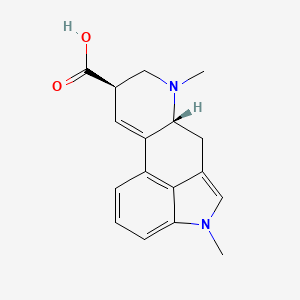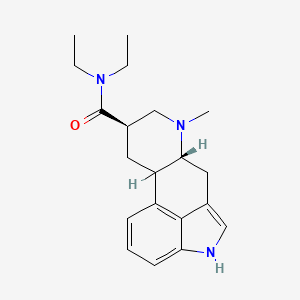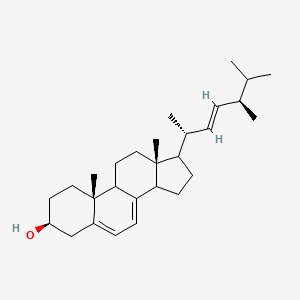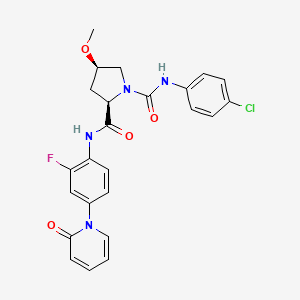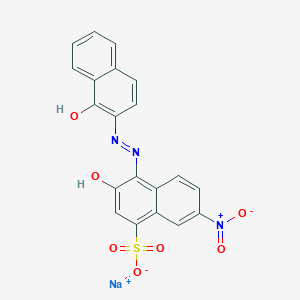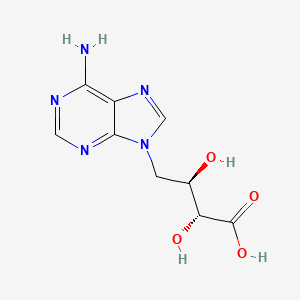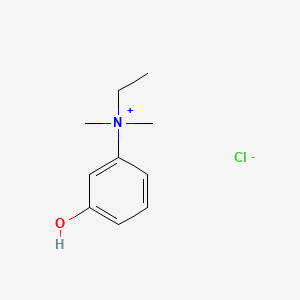
氯化艾德罗非尼
描述
Edrophonium chloride is a rapid-onset, short-acting cholinesterase inhibitor primarily used in the diagnosis and evaluation of myasthenia gravis, a neuromuscular disorder. It is also utilized in the management of cardiac arrhythmias and as an antidote to curare principles . The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at nerve endings .
科学研究应用
Edrophonium chloride has a wide range of applications in scientific research:
作用机制
Target of Action
Edrophonium chloride primarily targets acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine at sites of cholinergic transmission . Acetylcholine plays a crucial role in transmitting signals in the nervous system, particularly at the neuromuscular junction .
Mode of Action
Edrophonium chloride acts by competitively inhibiting acetylcholinesterase , thereby preventing the breakdown of acetylcholine . This inhibition is readily reversible, making edrophonium a short and rapid-acting anticholinesterase drug . The effect of edrophonium is typically evident within 30 to 60 seconds after injection and lasts an average of 10 minutes .
Biochemical Pathways
By inhibiting acetylcholinesterase, edrophonium chloride increases the amount of acetylcholine at the nerve endings . The increased levels of acetylcholine allow the remaining receptors to function more efficiently, prolonging the action of acetylcholine . This results in enhanced cholinergic transmission, affecting various biochemical pathways where acetylcholine acts as a neurotransmitter .
Pharmacokinetics
Edrophonium chloride is characterized by its rapid onset and short duration of action . Its effect is manifest within 30 to 60 seconds after injection and lasts an average of 10 minutes . This rapid and short-acting nature makes it particularly useful in diagnostic procedures and in situations requiring quick reversal of effects .
Result of Action
The primary result of edrophonium chloride’s action is the enhancement of cholinergic transmission . By increasing the amount of acetylcholine at the nerve endings, it allows for more efficient functioning of the remaining receptors . This can lead to a reduction in muscle weakness in conditions such as myasthenia gravis, where there is a decrease in the number of functional acetylcholine receptors .
生化分析
Biochemical Properties
Edrophonium chloride plays a significant role in biochemical reactions. It works by prolonging the action of acetylcholine, a neurotransmitter found naturally in the body . This is achieved by inhibiting the action of the enzyme acetylcholinesterase . Acetylcholine stimulates nicotinic and muscarinic receptors, and when stimulated, these receptors have a range of effects .
Cellular Effects
Edrophonium chloride has profound effects on various types of cells and cellular processes. It increases the amount of acetylcholine at the nerve endings . Increased levels of acetylcholine allow the remaining receptors to function more efficiently . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Edrophonium chloride is quite complex. It exerts its effects at the molecular level by binding to a Serine-103 allosteric site . This binding interaction inhibits or inactivates acetylcholinesterase at sites of cholinergic transmission . This results in the prolongation of the action of acetylcholine, which in turn stimulates nicotinic and muscarinic receptors .
Temporal Effects in Laboratory Settings
The effect of Edrophonium chloride is apparent within 30 to 60 seconds after injection and lasts an average of 10 minutes . The distribution half-life is 7 to 12 minutes, and the elimination half-life is 33 to 110 minutes .
Metabolic Pathways
Edrophonium chloride is primarily renally excreted with 67% of the dose appearing in the urine . Hepatic metabolism and biliary excretion have also been demonstrated in animals .
Transport and Distribution
Edrophonium chloride is distributed throughout the body after administration
Subcellular Localization
It is known that it acts mainly at the neuromuscular junction .
准备方法
Synthetic Routes and Reaction Conditions: Edrophonium chloride is synthesized by reacting 3-dimethylaminophenol with ethyl bromide, forming ethyl(3-hydroxyphenyl)dimethylammonium bromide. The bromine atom is then replaced with a chlorine atom by reacting it with silver chloride, yielding edrophonium chloride .
Industrial Production Methods: Industrial production of edrophonium chloride involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions: Edrophonium chloride primarily undergoes substitution reactions due to the presence of the ethyl and dimethylammonium groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver chloride for halogen exchange.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate.
Reduction Reactions: Involve reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
相似化合物的比较
Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Pyridostigmine: Similar to neostigmine, but with a longer duration of action.
Physostigmine: A reversible cholinesterase inhibitor used in the treatment of glaucoma and anticholinergic toxicity.
Comparison: Edrophonium chloride is unique due to its rapid onset and short duration of action, making it ideal for diagnostic purposes and emergency treatments. In contrast, neostigmine and pyridostigmine have longer durations of action, making them more suitable for long-term management of myasthenia gravis .
属性
Key on ui mechanism of action |
Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |
|---|---|
CAS 编号 |
116-38-1 |
分子式 |
C10H16NO+ |
分子量 |
166.24 g/mol |
IUPAC 名称 |
ethyl-(3-hydroxyphenyl)-dimethylazanium |
InChI |
InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |
InChI 键 |
VWLHWLSRQJQWRG-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
规范 SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O |
外观 |
Solid powder |
熔点 |
162-163 |
Key on ui other cas no. |
116-38-1 |
物理描述 |
Liquid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |
保质期 |
>2 years if stored properly |
溶解度 |
Appreciable as liquid hydrochloride salt 4.86e-02 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


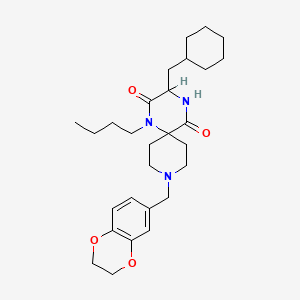
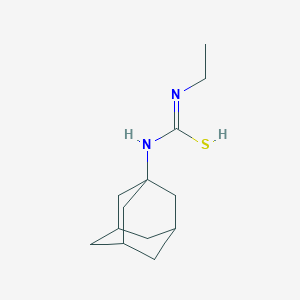
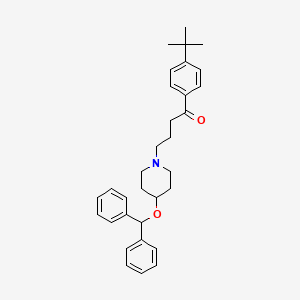

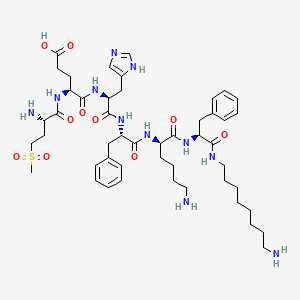
![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
